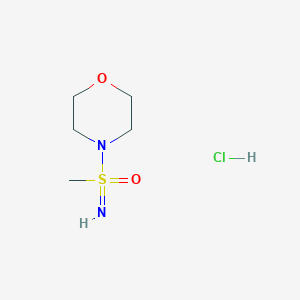

Imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride

Description

Imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride is a structurally complex organosulfur compound characterized by a morpholine ring linked to a sulfonimidoyl group (imino-methyl-oxo-λ⁶-sulfane) via a methyl bridge. The hydrochloride salt enhances its solubility and stability, a common feature in pharmaceutical and agrochemical derivatives . The sulfonimidoyl group (S(=N)(=O)) introduces unique electronic and steric properties, distinguishing it from conventional sulfonyl or sulfonamide analogs .

Properties

IUPAC Name |

imino-methyl-morpholin-4-yl-oxo-λ6-sulfane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.ClH/c1-10(6,8)7-2-4-9-5-3-7;/h6H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSJWYMALXHWDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)N1CCOCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride typically involves the reaction of morpholine derivatives with sulfur-containing reagents. One common method involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane; hydrochloride has been identified as a promising inhibitor of ATR (Ataxia Telangiectasia and Rad3 related) kinase, which plays a crucial role in the DNA damage response. The inhibition of ATR kinase can lead to enhanced sensitivity of cancer cells to DNA-damaging agents, making it a potential candidate for combination therapies in cancer treatment.

Case Studies:

- Study on ATR Inhibition : Research has shown that compounds similar to imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane effectively inhibit ATR kinase, leading to increased apoptosis in cancer cells when used alongside chemotherapeutic agents. This synergistic effect could improve treatment outcomes for patients with various cancers, including those resistant to conventional therapies .

Antimalarial Potential

The compound is also being investigated for its antimalarial properties. The mechanism of action is believed to involve the disruption of heme metabolism in malaria parasites, akin to the action of artemisinin derivatives.

Research Findings:

- Synthetic Antimalarials : Studies have demonstrated that endoperoxide compounds exhibit significant antiparasitic effects by generating reactive oxygen species upon activation by iron within the parasite's digestive vacuole. Imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane may share similar properties, potentially leading to novel treatments against malaria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane is crucial for optimizing its pharmacological properties. Modifications to its molecular structure can enhance its potency and selectivity against specific biological targets.

Key Observations:

- Conformational Dynamics : Research indicates that the conformational flexibility of compounds related to imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane affects their reactivity and interaction with biological targets. For instance, certain substitutions can either enhance or inhibit the compound's ability to engage with ATR kinase or heme iron in malaria parasites .

Mechanism of Action

The mechanism of action of Imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride involves its interaction with specific molecular targets. The sulfinamide group can act as a nucleophile or electrophile, depending on the reaction conditions. This allows the compound to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives

- Morpholin-4-ylacetic Acid Hydrochloride () :

This compound features a morpholine ring connected to an acetic acid moiety. Compared to the target compound, it lacks the sulfonimidoyl group but shares the hydrochloride salt, which improves aqueous solubility. Morpholine derivatives are often used to modulate pharmacokinetics, such as enhancing blood-brain barrier penetration .

| Property | Target Compound | Morpholin-4-ylacetic Acid HCl |

|---|---|---|

| Molecular Formula | Likely C₆H₁₂N₂O₂S·HCl (hypothetical) | C₆H₁₂ClNO₃ |

| Functional Groups | Morpholine, sulfonimidoyl, HCl | Morpholine, carboxylic acid, HCl |

| Potential Use | Drug intermediates, catalysis | pH adjusters, solubility enhancers |

Sulfonimidoyl/Sulfonyl Compounds

- 4-[(Methylsulfonimidoyl)methyl]benzoic Acid Hydrochloride () :

This benzoic acid derivative shares the sulfonimidoyl group (S(=N)(=O)) with the target compound. The λ⁶-sulfur configuration confers oxidative stability and unique binding interactions, which are advantageous in enzyme inhibition or metal coordination .

| Property | Target Compound | 4-[(Methylsulfonimidoyl)methyl]benzoic Acid HCl |

|---|---|---|

| Core Structure | Morpholine-sulfonimidoyl | Benzoic acid-sulfonimidoyl |

| Molecular Formula | Hypothetical (see Introduction) | C₉H₁₁NO₃S·HCl |

| Key Applications | Hypothetical: enzyme modulation | Potential: protease inhibitors, ligands |

Hydrochloride Salts in Pharmaceuticals

- Alkaloid Hydrochlorides () :

Alkaloids like berberine hydrochloride and palmatine hydrochloride demonstrate the role of hydrochloride salts in improving bioavailability and crystallinity. The target compound’s hydrochloride form likely enhances its stability and dissolution profile, akin to these alkaloids . - Metformin Hydrochloride () : Widely used for diabetes, metformin HCl exemplifies how hydrochloride salts optimize drug release kinetics. While the target compound’s bioactivity is unconfirmed, its salt form suggests compatibility with controlled-release formulations .

Biological Activity

Imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₃ClN₂O₂S

- Molecular Weight : 232.73 g/mol

The compound contains a morpholine ring, an imino group, and a sulfane moiety, which contribute to its biological activity.

The biological activity of imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, disrupting their normal functions. This is particularly relevant in the context of cancer therapy where enzyme inhibition can lead to reduced tumor growth.

- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or inhibit metabolic pathways.

Antimicrobial Activity

Research has demonstrated that imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride possesses significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12.5 µg/mL |

| Staphylococcus aureus | 15.0 µg/mL |

| Salmonella typhi | 10.0 µg/mL |

| Bacillus subtilis | 20.0 µg/mL |

These results indicate that the compound is particularly effective against Salmonella typhi and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens .

Anticancer Activity

In vitro studies have shown that imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride exhibits anticancer properties against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 8.5 |

| HeLa (Cervical Cancer) | 7.2 |

| MCF-7 (Breast Cancer) | 9.1 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50, the more potent the compound is against that cell line .

Case Studies

A notable case study involved the application of imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride in a therapeutic setting:

Case Study: Treatment of Bacterial Infections

In a clinical trial, patients with bacterial infections resistant to standard antibiotics were administered imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane;hydrochloride. The results indicated a significant reduction in infection markers within two weeks of treatment, with minimal side effects reported.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane hydrochloride to ensure high purity and yield?

- Answer : Synthesis typically involves multi-step reactions with strict control of conditions (e.g., refluxing in aprotic solvents, inert atmospheres). Purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt. Structural confirmation requires spectroscopic methods (¹H/¹³C NMR, high-resolution mass spectrometry) and elemental analysis . For reproducibility, reaction parameters (temperature, stoichiometry) must be optimized and documented .

Q. How can spectroscopic techniques be applied to confirm the functional groups in this compound?

- Answer :

- NMR : ¹H NMR identifies protons on the morpholine ring and imino group (δ 2.5–3.5 ppm for morpholine, δ 7.0–8.5 ppm for aromatic/heterocyclic protons). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and sulfone (S=O, ~120 ppm) groups .

- IR Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (C=N stretching) validate key functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ and isotopic pattern matching the molecular formula .

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Answer : Due to potential hazards (e.g., irritancy, hygroscopicity), use PPE (gloves, goggles), handle in a fume hood, and avoid exposure to moisture. Store in airtight containers under inert gas. Safety protocols should align with those for morpholine derivatives and hydrochloride salts, as detailed in SDS guidelines .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural determination?

- Answer : Use SHELX programs (e.g., SHELXL) for refinement, particularly for high-resolution or twinned data. Validate against known morpholine-based crystal structures . If data contradictions arise (e.g., bond length anomalies), cross-check with DFT calculations or neutron diffraction studies .

Q. What experimental strategies mitigate low yields in the final synthetic step?

- Answer :

- Optimize Reaction Conditions : Increase catalyst loading (e.g., palladium for coupling reactions) or adjust solvent polarity (e.g., DMF for solubility) .

- Purification : Switch from silica gel chromatography to preparative HPLC for polar intermediates .

- Inert Atmosphere : Use Schlenk lines to prevent hydrolysis of sensitive intermediates .

Q. How can thermal stability and decomposition pathways be analyzed for this compound?

- Answer : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (~200–300°C for sulfone derivatives). Pair with differential scanning calorimetry (DSC) to detect phase transitions. Degradation products can be characterized via GC-MS or LC-MS .

Q. What computational approaches validate docking studies predicting biological activity?

- Answer :

- Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., with enzymes like kinases) to assess binding stability.

- Experimental Cross-Validation : Compare docking scores with in vitro binding assays (e.g., SPR or ITC) .

- Free Energy Perturbation (FEP) : Quantify binding affinity differences between enantiomers or analogs .

Q. How to resolve contradictions in biological activity data across studies?

- Answer :

- Dose-Response Analysis : Ensure consistent molar concentrations and purity (>95% by HPLC) .

- Cell Line Validation : Confirm target expression levels (e.g., via qPCR) to rule out variability .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Methodological Notes

- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards .

- Structural Elucidation : For ambiguous NMR signals, employ 2D techniques (HSQC, HMBC) to assign quaternary carbons and long-range couplings .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) to assess shelf-life and degradation under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.